4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Lipophilicity ClogP Benzamide SAR

SAR studies on sigma receptor subtypes often lack structurally defined, lipophilic probes. CAS 896360-93-3, a 4-butoxy-substituted N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, solves this with a distinct ClogP (~3.2-3.8) for systematic mapping of the sigma binding pocket. - Enables direct comparative radioligand displacement assays against [3H]-(+)-pentazocine & [3H]-DTG. - Serves as a key 4-alkoxy representative for building benzamide-focused compound libraries. - Provides a computational probe for FEP calculations and MD simulations of sigma-1 conformational changes.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 896360-93-3
Cat. No. B2558165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
CAS896360-93-3
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-16(10-12-19)21(25)22-17-14-20(24)23(15-17)18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,22,25)
InChIKeyUTTKSJZZWVGYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide – Overview


4-Butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896360-93-3) is a synthetic small molecule belonging to the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide class, characterized by a 4-butoxy substituent on the benzamide ring and a 5-oxo-1-phenylpyrrolidine scaffold . With a molecular formula of C21H24N2O3 and molecular weight of 352.4 g/mol, this compound serves as a research tool for investigating sigma receptor pharmacology, enzyme inhibition, and protein binding interactions . The butoxy chain distinguishes it from shorter-chain analogs, offering differentiated lipophilicity and potential binding characteristics relevant to structure-activity relationship (SAR) studies in medicinal chemistry [1].

4-Butoxy Chain: Critical for Sigma Ligand Differentiation


Within the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide class, even minor structural modifications produce substantial shifts in pharmacological profiles [1]. The 4-butoxy substituent imparts a distinct lipophilic character (estimated ClogP approximately 3.2-3.8) compared to 4-ethoxy (ClogP ~2.5-3.0) and unsubstituted analogs (ClogP ~1.8-2.2), directly influencing membrane permeability and target cavity occupancy . Literature on structurally related benzamide sigma-1 receptor ligands demonstrates that alkoxy chain length modulates both receptor subtype selectivity and binding kinetics, meaning that shorter-chain or unsubstituted variants cannot be assumed to replicate the binding profile of the 4-butoxy derivative without explicit validation [2].

4-Butoxy-Benzamide vs Analogs: Differentiation Evidence


Lipophilicity: Butoxy vs. Ethoxy Benzamide Analogs

The 4-butoxy substituent confers a calculated octanol-water partition coefficient (ClogP) approximately 0.7-1.0 log units higher than the 4-ethoxy analog and approximately 1.4-2.0 log units higher than the unsubstituted N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide . This increased lipophilicity is predictively associated with enhanced passive membrane permeability and altered target binding pocket occupancy within the sigma receptor benzamide pharmacophore, as established by SAR studies on related benzamide sigma-1 ligands [1].

Lipophilicity ClogP Benzamide SAR Membrane permeability

5-Lipoxygenase Inhibition Screening

The target compound has been evaluated in a binding assay for inhibition of isolated 5-lipoxygenase (5-LOX), with data cataloged in the Aladdin Scientific assay database . While the quantitative IC50 value is not publicly disclosed in the abstracted record, the assay registration confirms this compound was selected for screening based on its structural features relevant to inflammatory pathway modulation . In closely related oxazolone-benzamide hybrid studies, compounds bearing the 5-oxo-1-phenylpyrrolidine scaffold demonstrated significant inhibition of lipid peroxidation and lipoxygenase activity, supporting the relevance of this chemotype for 5-LOX research [1].

5-Lipoxygenase Inflammation Enzyme inhibition Benzamide

Sigma-1 Receptor Pharmacophore Compatibility

A systematic SAR study of benzamide derivatives as sigma-1 protein ligands demonstrated that compounds with 4-alkoxybenzamide scaffolds achieve nanomolar affinity for sigma-1 receptors (Ki values ranging from 1.3 nM to >100 nM depending on substitution pattern), with alkoxy chain length directly modulating sigma-1/sigma-2 subtype selectivity [1]. The 4-butoxy chain present in the target compound occupies a lipophilic sub-pocket identified in the sigma-1 binding site, as evidenced by the progressive affinity enhancement observed when extending from methoxy to ethoxy to butoxy in related benzamide series [2]. Note: Direct sigma receptor binding data for CAS 896360-93-3 has not been identified in public databases; this inference is based on structurally proximate analogs.

Sigma-1 receptor Sigma-2 receptor Benzamide pharmacophore Radioligand binding

MAO-A/MAO-B Counter-Screening Profile

While direct MAO inhibition data for CAS 896360-93-3 is unavailable, structurally related pyrrolidine amide derivatives have been characterized in monoamine oxidase B (MAO-B) inhibition assays, with some compounds displaying IC50 values of approximately 100 µM for MAO-A and MAO-B (Ki > 1.00E+5 nM), indicating minimal interaction with these off-target enzymes [1]. This class-level profile suggests that 5-oxo-1-phenylpyrrolidine benzamides may possess a favorable selectivity window, avoiding the serotonergic and dopaminergic side effects associated with MAO inhibition [2]. Researchers using CAS 896360-93-3 for sigma receptor or enzyme inhibition studies should consider this potential selectivity advantage over benzamides with demonstrated MAO inhibitory activity.

MAO-A MAO-B Selectivity Counter-screening Benzamide

4-Butoxy-Benzamide Research Applications


Sigma-1/Sigma-2 Subtype Profiling

Researchers investigating sigma receptor pharmacology should utilize CAS 896360-93-3 as a probe compound within a homologous series (4-methoxy, 4-ethoxy, 4-butoxy, 4-unsubstituted) to systematically map the lipophilic sub-pocket of the sigma-1 and sigma-2 binding sites. The butoxy chain's increased hydrophobicity (estimated ClogP 3.2-3.8) provides a distinct SAR data point for understanding how alkyl chain length modulates subtype selectivity and binding kinetics [1]. Direct comparative radioligand displacement assays against [3H]-(+)-pentazocine (sigma-1) and [3H]-DTG (sigma-1/sigma-2) are recommended to generate the primary binding data currently absent from the public domain [2].

Lipoxygenase Pathway Inhibition Screening

Given the documented screening of this compound against isolated 5-lipoxygenase , researchers focused on inflammatory mediator pathways should evaluate CAS 896360-93-3 in a cascade of 5-LOX, 12-LOX, and 15-LOX enzyme assays to establish its selectivity profile. Comparative testing against the 4-ethoxy and unsubstituted benzamide analogs will reveal whether the butoxy chain confers any LOX isoform selectivity advantage. This application is supported by class-level evidence that oxazolone-benzamide derivatives with the 5-oxo-1-phenylpyrrolidine scaffold inhibit lipid peroxidation and lipoxygenase activity [3].

SAR Library: Benzamide Pharmacophore Optimization

Medicinal chemistry teams building benzamide-focused compound libraries should incorporate CAS 896360-93-3 as a key representative of the 4-alkoxy substituted sub-series. The compound serves as a versatile synthetic intermediate for further derivatization (e.g., oxidation of the pyrrolidinone ring, substitution at the phenyl ring, or modification of the butoxy chain) . Its well-defined structure (SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3) makes it an ideal scaffold for exploring structure-property relationships in drug discovery programs targeting CNS or inflammatory indications.

Sigma Receptor-Ligand Computational Modeling

The 4-butoxy chain of CAS 896360-93-3 provides a valuable computational probe for molecular dynamics simulations exploring the flexibility and ligand-induced conformational changes of the sigma-1 receptor binding pocket. Computational chemists can leverage the differentiated lipophilicity of the butoxy group (vs. ethoxy and methoxy congeners) to parameterize free energy perturbation (FEP) calculations and validate docking scoring functions against experimentally determined binding data from related benzamide series [4]. This application is particularly relevant given the growing interest in sigma-1 receptor as a therapeutic target for neurodegenerative and neuropsychiatric disorders.

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